molecular formula C7H12N2 B13189886 3-Ethylpyrrolidine-3-carbonitrile

3-Ethylpyrrolidine-3-carbonitrile

Cat. No.: B13189886
M. Wt: 124.18 g/mol
InChI Key: ONAQWPXDPHMBOX-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine-3-carbonitrile is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a nitrile group attached to the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their biological activity and ability to serve as versatile scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpyrrolidine-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, a nitrile group can be introduced into the pyrrolidine ring through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . This method allows for regio- and stereoselective synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 3-Ethylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethylpyrrolidine-3-carbonitrile include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to the presence of both an ethyl group and a nitrile group on the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other pyrrolidine derivatives .

Properties

IUPAC Name

3-ethylpyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-7(5-8)3-4-9-6-7/h9H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQWPXDPHMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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